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Compound Name: NAN-190 hydrobromide

Cat. No.: B1676930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NAN-190 hydrobromide is a well-characterized pharmacological tool, primarily known for its

antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] It is widely utilized in

neuroscience research to investigate the physiological and pathological roles of the 5-HT1A

receptor, which is implicated in mood disorders, anxiety, and cognition.[3] These application

notes provide detailed protocols for the use of NAN-190 hydrobromide in competitive

radioligand binding assays, a fundamental technique to determine the affinity of test

compounds for the 5-HT1A receptor. Additionally, this document outlines the signaling pathway

of the 5-HT1A receptor and summarizes the binding profile of NAN-190.

Pharmacological Profile of NAN-190 Hydrobromide
NAN-190 acts as a potent and selective antagonist at postsynaptic 5-HT1A receptors.[2][4]

However, it's important to note that some studies have reported partial agonist-like properties in

certain experimental conditions.[2] A critical consideration for researchers is that NAN-190 also

exhibits high affinity for α1-adrenoceptors, where it acts as an antagonist.[4][5] This cross-

reactivity necessitates careful experimental design and data interpretation, particularly when

working with tissues or cell lines expressing both receptor types.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1676930?utm_src=pdf-interest
https://www.benchchem.com/product/b1676930?utm_src=pdf-body
https://www.medchemexpress.com/NAN-190-hydrobromide.html
https://pubmed.ncbi.nlm.nih.gov/2282513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2903656/
https://www.benchchem.com/product/b1676930?utm_src=pdf-body
https://www.benchchem.com/product/b1676930?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2282513/
https://pubmed.ncbi.nlm.nih.gov/1666563/
https://pubmed.ncbi.nlm.nih.gov/2282513/
https://pubmed.ncbi.nlm.nih.gov/1666563/
https://pubmed.ncbi.nlm.nih.gov/8887982/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The binding affinity of NAN-190 hydrobromide for the 5-HT1A receptor and its cross-reactivity

with the α1-adrenoceptor have been determined in various studies. The following table

summarizes key quantitative data for easy reference.

Ligand Receptor
Paramete
r

Value Species
Tissue/Sy
stem

Referenc
e

NAN-190 5-HT1A KB 1.9 nM Rat

Hippocamp

al

Membrane

s

[2]

NAN-190 5-HT1A IC50 29 nM Rat
Hippocamp

al Slices
[4]

NAN-190

α1-

Adrenocept

or

IC50 0.16 nM Rat
Cortical

Slices
[4]

Note: KB is the equilibrium dissociation constant for a competitive antagonist, while IC50 is the

concentration of an unlabeled drug that inhibits 50% of the specific binding of a radioligand.

The IC50 value is dependent on the experimental conditions, including the concentration of the

radioligand used. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-

Prusoff equation.[6][7][8]

5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to

inhibitory G-proteins of the Gi/o family.[3][9][10] Upon agonist binding, the receptor undergoes

a conformational change, leading to the activation of the G-protein. The activated Gαi/o subunit

inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP)

levels and reduced protein kinase A (PKA) activity.[3][9] The Gβγ subunits can also activate G-

protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane

hyperpolarization and reduced neuronal excitability.[3]
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Start

1. Membrane Preparation
(e.g., from cells expressing 5-HT1A or brain tissue)

2. Assay Setup (96-well plate)
- Add Membrane Suspension

- Add Radioligand (e.g., [3H]8-OH-DPAT)
- Add NAN-190 (or other competitor) at various concentrations

3. Incubation
(Allow binding to reach equilibrium)

4. Separation of Bound and Free Ligand
(Rapid vacuum filtration)

5. Washing
(Remove unbound radioligand)

6. Scintillation Counting
(Quantify bound radioactivity)

7. Data Analysis
- Determine IC50

- Calculate Ki using Cheng-Prusoff equation

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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